2-Fluoro-3,6-dimethoxybenzoic acid
Overview
Description
Scientific Research Applications
Crystal Structure Evaluation
The study of metal(II) 2-fluorobenzoates with various N-donor ligands aims to contribute to future research by determining the factors affecting structure, which can facilitate the targeted synthesis of molecules (Öztürkkan & Necefoğlu, 2022). This research underscores the significance of fluorinated benzoic acids in developing metal-organic frameworks and complexes with potential applications in catalysis, environmental remediation, and materials science.
Synthesis of Key Intermediates
Research on the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, highlights the role of fluorinated compounds in facilitating reactions and improving yields in pharmaceutical synthesis (Qiu et al., 2009). This insight into the synthesis process underscores the importance of fluorinated benzoic acids in the pharmaceutical industry, where they can be utilized to develop more efficient and cost-effective synthesis routes for drug intermediates.
Environmental and Health Impacts
The review on the persistence, bioaccumulative, and toxic properties of per- and polyfluoroalkyl substances (PFAS) raises concerns about environmental and human health impacts, leading to the gradual phase-out of some legacy PFAS (Munoz et al., 2019). Research into fluorinated benzoic acids like "2-Fluoro-3,6-dimethoxybenzoic acid" could contribute to the understanding of the environmental fate, degradation pathways, and potential health effects of fluorinated compounds, thereby aiding in the development of safer chemicals.
Antioxidant Activity Analysis
Studies on determining antioxidant activity using various assays underscore the potential application of fluorinated benzoic acids in evaluating the antioxidant properties of compounds (Munteanu & Apetrei, 2021). This research is relevant in the context of developing new antioxidants that could be used in food preservation, pharmaceuticals, and cosmetic products, highlighting the importance of understanding the chemical properties of fluorinated benzoic acids.
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that fluorinated benzoic acids can participate in various chemical reactions, such as the suzuki–miyaura coupling , which is a type of palladium-catalyzed cross-coupling reaction. This reaction involves the coupling of an organoboron compound and a halide under the action of a palladium catalyst .
Action Environment
The action of 2-Fluoro-3,6-dimethoxybenzoic acid can be influenced by various environmental factors . These may include the pH of the environment, the presence of other compounds, and the temperature. These factors can affect the compound’s stability, efficacy, and the nature of its interaction with its targets .
Biochemical Analysis
Biochemical Properties
2-Fluoro-3,6-dimethoxybenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to inhibit the activity of certain cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds . Additionally, this compound can bind to proteins involved in cellular signaling pathways, thereby modulating their activity and influencing downstream effects .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation and apoptosis . Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, this compound can activate or inhibit signaling pathways by interacting with receptors and other signaling proteins. These interactions can lead to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH . Long-term exposure to this compound has been shown to result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound can modulate enzyme activity and cellular signaling without causing significant toxicity . At higher doses, it can induce toxic effects, including oxidative stress, cellular damage, and apoptosis . Threshold effects have been observed, where a specific dose range is required to elicit a biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of specific metabolites . The compound’s metabolism can also affect its biological activity and toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments. For example, it can be transported into the mitochondria, where it can affect mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria or the nucleus, through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological effects.
Properties
IUPAC Name |
2-fluoro-3,6-dimethoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO4/c1-13-5-3-4-6(14-2)8(10)7(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXGHSOLMUAXJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201296260 | |
Record name | 2-Fluoro-3,6-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201296260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352306-34-3 | |
Record name | 2-Fluoro-3,6-dimethoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1352306-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-3,6-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201296260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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